molecular formula C8H5BrN4 B2396840 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-69-4

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2396840
CAS No.: 339010-69-4
M. Wt: 237.06
InChI Key: PTAZGSJTFBERSM-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H5BrN4. It is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a cyano group at the 6-position.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 3-position in 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile imparts unique reactivity and electronic properties, making it distinct from its analogs. This substitution can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZGSJTFBERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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